2-Isopropyl-4-phenylpyrimidine
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Overview
Description
2-Isopropyl-4-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-phenylpyrimidine can be achieved through several methods. One common approach involves the condensation of an appropriate aldehyde with a substituted amidine under acidic conditions. For example, the reaction of benzaldehyde with isopropylamidine in the presence of an acid catalyst can yield the desired pyrimidine derivative .
Another method involves the cyclization of a suitable precursor, such as a substituted β-diketone, with an amidine. This reaction typically requires a strong base and elevated temperatures to facilitate ring closure and formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of microwave irradiation to reduce reaction times and improve yields . Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-phenylpyrimidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, organometallic compounds, polar aprotic solvents.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropyl-4-phenylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Methylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2,4,6-Trisubstituted Pyrimidines: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
2-Isopropyl-4-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-10(2)13-14-9-8-12(15-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
DZRXZZQCDRCEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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